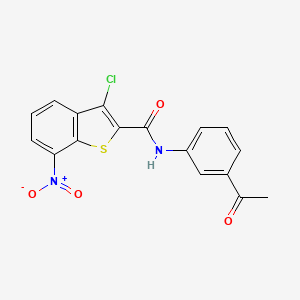AMINO}UREA](/img/structure/B4329453.png)
{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL](METHYL)AMINO}UREA
Übersicht
Beschreibung
2-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-methylhydrazinecarboxamide is a complex organic compound that features a triazine ring substituted with morpholine groups and a hydrazinecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL](METHYL)AMINO}UREA typically involves the reaction of 2-chloro-4,6-dimorpholin-4-yl-1,3,5-triazine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with the temperature maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps, including crystallization and recrystallization, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-methylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-methylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in cellular signaling pathways. It can inhibit the activity of enzymes like phosphatidylinositol 4,5-bisphosphate 3-kinase and mammalian target of rapamycin, which are crucial for cell growth and proliferation. This inhibition disrupts the signaling pathways, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine
- 4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isobutyl)cyanamide
- (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
Uniqueness
2-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-methylhydrazinecarboxamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in critical cellular pathways makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-methylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N8O3/c1-19(18-10(14)22)11-15-12(20-2-6-23-7-3-20)17-13(16-11)21-4-8-24-9-5-21/h2-9H2,1H3,(H3,14,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRILBCKJKHPNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B4329380.png)
![ETHYL 6-{[2-(4-CHLOROPHENYL)-N-(2-METHOXYETHYL)ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4329390.png)
![2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B4329394.png)
![2-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}BENZONITRILE](/img/structure/B4329401.png)
![METHYL 4-[4-(4-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE](/img/structure/B4329409.png)
![METHYL 4-[4-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]BUTANOATE](/img/structure/B4329413.png)


![4-METHOXY-2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL](/img/structure/B4329435.png)
![ETHYL 7-METHYL-5-NITRO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE](/img/structure/B4329442.png)
![1,3,6-TRIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4329445.png)
![ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4329457.png)
![2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine](/img/structure/B4329472.png)

